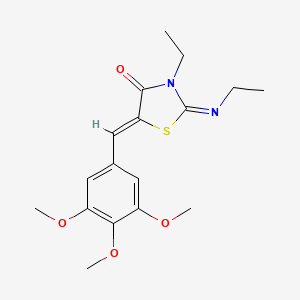
N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives studied for their potential biological activities and chemical properties. While the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential use in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, including the use of ethyl esters, amines, and isocyanides in one-pot reactions or sequential steps. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . Similarly, N-[2-(1-pyrrolidinyl)ethyl]acetamides are synthesized by exploring variations in N-acyl, N-alkyl, and amino functions . The Passerini three-component reaction is another method used to synthesize α-(acyloxy)-α-(quinolin-4-yl)acetamides .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . The spatial orientation of these molecules can significantly affect their interaction with biological targets or their self-assembly in solid-state structures . For example, the N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of reactive amines, esters, and amide linkages allows for further chemical modifications, which can lead to the development of compounds with enhanced biological activities or specific physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. These properties can include solubility, melting points, and crystallinity, which are important for their potential applications. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been solved, revealing intermolecular hydrogen bonds that could affect its solubility and stability . Additionally, the biological activities of these compounds, such as antitubercular, antiallergic, and antiproliferative effects, are closely related to their chemical structures .
科学的研究の応用
Anion Coordination and Molecular Geometry
One study explored different spatial orientations of amide derivatives in relation to anion coordination, revealing how N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide derivatives exhibit distinct geometries that facilitate channel-like structures through weak interactions. This investigation into molecular geometry and self-assembly mechanisms underscores the potential of such compounds in designing new materials with specific structural features (Kalita & Baruah, 2010).
Chemosensory Applications
Research on chemosensors for Zn2+ monitoring in living cells and aqueous solutions involves compounds with quinoline and amide components. These sensors, through their enhanced fluorescence in the presence of Zn2+, demonstrate the application of quinoline-based amides in environmental monitoring and biological imaging (Park et al., 2015).
Antitumor Agents
The synthesis and study of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones highlight the antiproliferative activity of these compounds against human cancer cell lines. This research indicates the potential of quinoline amide derivatives in cancer therapy, demonstrating significant cytotoxic activity while sparing normal cells (Huang et al., 2013).
Ligand Design and Synthesis
Investigations into the design and synthesis of compounds for potential therapeutic applications, such as anxiolytic and neuroprotective agents, involve quinoline and amide-based structures. These studies provide insights into the chemical diversity and structure-activity relationships of quinoline derivatives, offering frameworks for developing new pharmacological agents (Cappelli et al., 2011).
Catalysis and Material Science
Research on the preparation of catalysts using quinoline derivatives for ketone reduction points to the versatility of such compounds in catalytic processes. The structural features of these compounds facilitate their application in synthetic chemistry and material science, underscoring their utility in developing new catalytic systems (Facchetti et al., 2016).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-17-8-11-19(12-9-17)24-22(27)16-28-20-7-5-6-18-10-13-21(25-23(18)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZYYLSQWMMYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

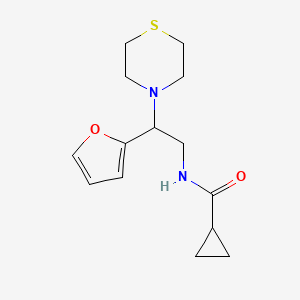

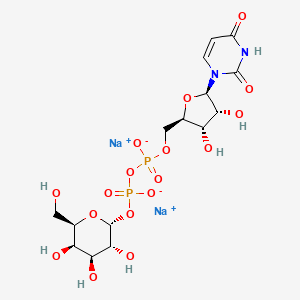
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
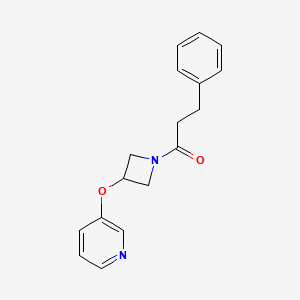

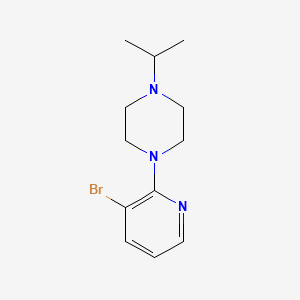
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
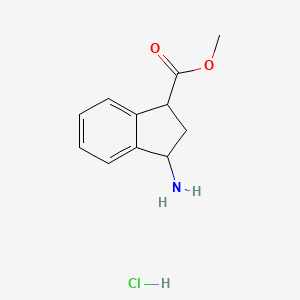
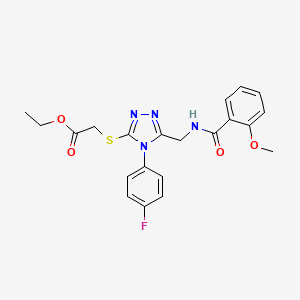
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)
